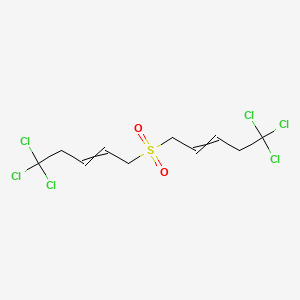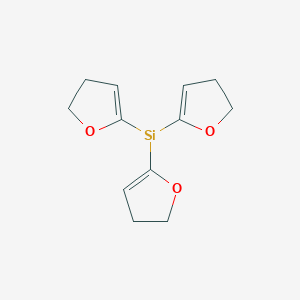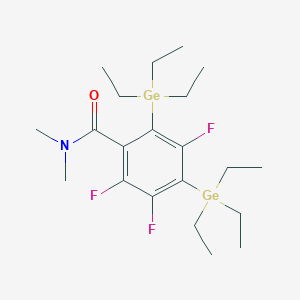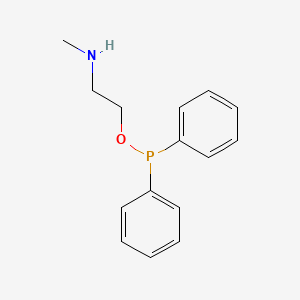
5-(Bromomethyl)-2,4,4-trimethyl-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Bromomethyl)-2,4,4-trimethyl-1,3-dioxolane is an organic compound that features a bromomethyl group attached to a dioxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2,4,4-trimethyl-1,3-dioxolane typically involves the bromination of a precursor compound. One common method is the bromination of 2,4,4-trimethyl-1,3-dioxolane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification methods to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
5-(Bromomethyl)-2,4,4-trimethyl-1,3-dioxolane can undergo several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide (NaI) in acetone, which facilitates the substitution of the bromine atom.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the bromomethyl group.
Major Products Formed
Nucleophilic Substitution: Products vary depending on the nucleophile used, such as iodides, thiols, or amines.
Oxidation: Products include alcohols, aldehydes, or carboxylic acids.
Reduction: The primary product is 2,4,4-trimethyl-1,3-dioxolane.
科学的研究の応用
5-(Bromomethyl)-2,4,4-trimethyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-(Bromomethyl)-2,4,4-trimethyl-1,3-dioxolane involves its reactivity due to the presence of the bromomethyl group. This group is highly reactive towards nucleophiles, making the compound a versatile intermediate in various chemical reactions. The molecular targets and pathways depend on the specific application and the nature of the nucleophiles or other reactants involved.
類似化合物との比較
Similar Compounds
Benzyl Bromide: Similar in having a bromomethyl group but attached to a benzene ring.
2-Bromo-2-methylpropane: Another compound with a bromomethyl group but attached to a different carbon skeleton.
Uniqueness
5-(Bromomethyl)-2,4,4-trimethyl-1,3-dioxolane is unique due to its dioxolane ring structure, which imparts different chemical properties and reactivity compared to other bromomethyl compounds. This uniqueness makes it valuable in specific synthetic applications where the dioxolane ring is beneficial.
特性
CAS番号 |
89995-38-0 |
|---|---|
分子式 |
C7H13BrO2 |
分子量 |
209.08 g/mol |
IUPAC名 |
5-(bromomethyl)-2,4,4-trimethyl-1,3-dioxolane |
InChI |
InChI=1S/C7H13BrO2/c1-5-9-6(4-8)7(2,3)10-5/h5-6H,4H2,1-3H3 |
InChIキー |
SFKCRYYJYWWPDK-UHFFFAOYSA-N |
正規SMILES |
CC1OC(C(O1)(C)C)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-5-[(3-iodoprop-2-yn-1-yl)oxy]-4-methoxypyrimidine](/img/structure/B14370513.png)
![2-{4-[(4-Ethenylphenyl)methoxy]phenyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14370515.png)
![4-[(2-Methoxyphenyl)methoxy]butan-2-one](/img/structure/B14370517.png)
![2-Methyl-2-{3-[(methylsulfanyl)methoxy]propyl}-1,3-dioxolane](/img/structure/B14370518.png)


![1,1'-Methylenebis[2-(dodecyloxy)benzene]](/img/structure/B14370549.png)



![3,3,5a-Trimethyl-3,4,5a,6,7,8,9,9a-octahydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14370562.png)


![5-Phenyl-1,3-dihydro-2H-pyrido[4,3-e][1,4]diazepine-2-thione](/img/structure/B14370579.png)
